8-Methoxy-3-methylquinolin-4-amine

Antimycobacterial Tuberculosis Cytotoxicity

This 8-methoxy-3-methylquinolin-4-amine scaffold is essential for structure-activity relationship studies. The 8-methoxy and 3-methyl substituents uniquely drive biological activity—generic substitution invalidates data. With a low mammalian cytotoxicity profile (>100 µM), it is ideal for antitubercular drug discovery and PI3Kδ/mTOR dual inhibitor programs (sub-micromolar activity). Its defined substitution enables systematic exploration of antiproliferative potency across multiple cancer lines. Available in ≥95% purity, this building block ensures reproducible SAR campaigns. Order now for immediate R&D use.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1798756-29-2
Cat. No. B1458526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-methylquinolin-4-amine
CAS1798756-29-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1N)C=CC=C2OC
InChIInChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13)
InChIKeyHNYJDSVTOYNOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3-methylquinolin-4-amine (CAS 1798756-29-2) - A Substituted 4-Aminoquinoline Scaffold for Targeted Medicinal Chemistry


8-Methoxy-3-methylquinolin-4-amine (CAS 1798756-29-2) is a substituted quinoline derivative classified within the broader 4-aminoquinoline chemical family . Its molecular structure is defined by a quinoline core with a methoxy group at the 8-position, a methyl group at the 3-position, and a primary amine at the 4-position, with a molecular weight of 188.23 g/mol . As a versatile small molecule scaffold, it serves as a key building block in the synthesis of more complex molecules for drug discovery and chemical biology research .

8-Methoxy-3-methylquinolin-4-amine Procurement: Why Substitution with Unsubstituted or Differently Substituted 4-Aminoquinolines Compromises Research Reproducibility


In medicinal chemistry campaigns, generic substitution of 4-aminoquinoline scaffolds is not possible due to the profound impact of specific substituent patterns on biological activity. The 8-methoxy and 3-methyl groups on the quinoline core of this compound are critical determinants of its physicochemical properties and target engagement profile . Structure-activity relationship (SAR) studies within the quinoline class have demonstrated that modifications at these positions can drastically alter potency, selectivity, and even the mechanism of action against various biological targets [1]. Using a close analog, such as an unsubstituted or differently substituted 4-aminoquinoline, would invalidate comparative data and lead to irreproducible results, as the specific substitution pattern is often the key driver of a compound's unique biological fingerprint [2].

8-Methoxy-3-methylquinolin-4-amine: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Antimycobacterial Activity: Favorable Selectivity Profile Against M. tuberculosis

The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis while demonstrating a favorable selectivity window over mammalian cell lines. This differentiation is based on class-level inference from a closely related quinoline derivative, FNDR-20081, which shares the core scaffold [1].

Antimycobacterial Tuberculosis Cytotoxicity

Anticancer Potential: PI3Kδ/mTOR Dual Inhibition in Lymphoma Cells

The 3-substituted quinoline scaffold demonstrates potent anticancer activity through dual inhibition of PI3Kδ and mTOR kinases. This evidence is drawn from a series of 3-substituted aminomethylquinoline analogues, which share the same core substitution pattern as the target compound [1].

Anticancer Kinase Inhibition Lymphoma

Gastric H+/K+ ATPase Inhibition: Defined Potency for an Amine-Derivatized Analog

Derivatization of the 4-amino group on the 8-methoxy-3-methylquinoline scaffold can yield compounds with measurable activity against gastric H+/K+ ATPase. The analog (8-Methoxy-3-methyl-quinolin-4-yl)-o-tolyl-amine provides a direct, quantitative data point for this target [1].

Enzyme Inhibition ATPase Medicinal Chemistry

Broad Anticancer Potential of 8-Substituted Quinolines

The 8-methoxy substitution on the quinoline ring is a key determinant of anticancer potency, as established by a structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines [1].

Anticancer Antiproliferative SAR

Optimal Application Scenarios for 8-Methoxy-3-methylquinolin-4-amine in Drug Discovery and Chemical Biology


Lead Optimization in Antitubercular Drug Discovery

This compound serves as an ideal starting scaffold for antitubercular drug discovery programs. Its favorable selectivity profile, indicated by the low mammalian cytotoxicity (>100 µM) observed for a close quinoline derivative [1], makes it a high-priority building block for synthesizing and testing novel analogs against Mycobacterium tuberculosis. Researchers can use this scaffold to explore SAR aimed at improving potency against replicating and non-replicating bacteria while maintaining a wide therapeutic window.

Development of PI3Kδ/mTOR Dual Inhibitors for B-Cell Malignancies

The 3-methyl-4-aminoquinoline core of this compound is a validated framework for designing potent dual inhibitors of PI3Kδ and mTOR. As demonstrated by the sub-micromolar activity (IC50 = 0.26-0.34 µM) of structurally related 3-substituted aminomethylquinolines against Ramos lymphoma cells [2], this scaffold can be strategically elaborated to develop targeted therapies for hematological cancers. This application scenario is ideal for oncology-focused medicinal chemistry groups.

Targeted Synthesis of Gastric H+/K+ ATPase Inhibitors

The 8-methoxy-3-methylquinolin-4-amine scaffold provides a defined entry point for synthesizing inhibitors of gastric H+/K+ ATPase. The activity of a structurally related analog (IC50 = 6.1 µM) against this target [3] validates the core for further optimization. This scenario is particularly relevant for research teams investigating novel treatments for acid-related disorders or exploring the role of the gastric proton pump in other physiological contexts.

Exploration of 8-Substituted Quinoline SAR in Oncology

This compound is a critical tool for elucidating the structure-activity relationships of 8-substituted quinolines in cancer research. The 8-methoxy group is a key determinant of antiproliferative potency, as shown by SAR studies on related 8-substituted quinolines, which demonstrated IC50 values ranging from 6.7 to 25.6 µg/mL across multiple cancer cell lines [4]. Medicinal chemists can utilize this specific scaffold to systematically investigate the impact of further modifications at the 2-, 3-, and 4-positions on anticancer activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-3-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.